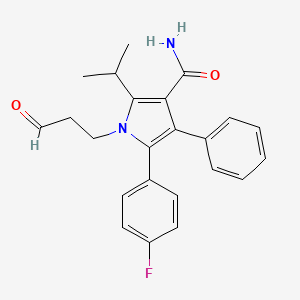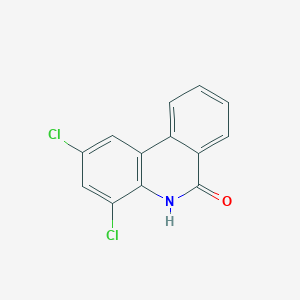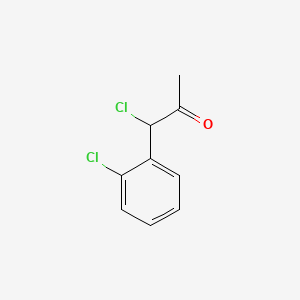
1-Chloro-1-(2-chlorophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a chloro group and a chlorophenyl group attached to a propan-2-one backbone.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2-chlorophenyl)propan-2-one can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzyl chloride with magnesium in the presence of toluene and tetrahydrofuran to form a Grignard reagent. This reagent is then reacted with 1-chloro-1-chloroacetylcyclopropane to yield the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer solvents and optimized reaction conditions to ensure high yield and purity. For instance, the use of diethyl ether is avoided due to its flammability, and alternative solvents like toluene and tetrahydrofuran are preferred .
化学反应分析
Types of Reactions: 1-Chloro-1-(2-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chloro groups.
科学研究应用
1-Chloro-1-(2-chlorophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-chloro-1-(2-chlorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, thereby affecting their function and activity .
相似化合物的比较
1-(2-Chlorophenyl)-1-propanone: This compound is structurally similar but lacks the additional chloro group on the propan-2-one backbone.
Chloroacetone: Another related compound, chloroacetone, has a similar structure but with different functional groups.
Uniqueness: 1-Chloro-1-(2-chlorophenyl)propan-2-one is unique due to the presence of both a chloro group and a chlorophenyl group, which confer distinct reactivity and properties. This makes it a valuable intermediate in various synthetic processes and applications.
属性
CAS 编号 |
37610-57-4 |
|---|---|
分子式 |
C9H8Cl2O |
分子量 |
203.06 g/mol |
IUPAC 名称 |
1-chloro-1-(2-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-5,9H,1H3 |
InChI 键 |
MPNFNNKODPTOEH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC=CC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



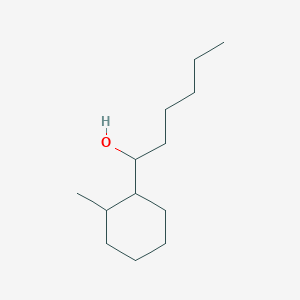





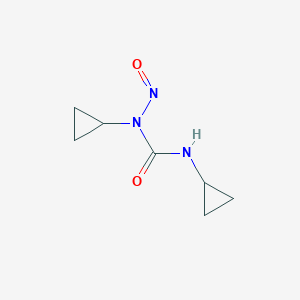
![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13998864.png)
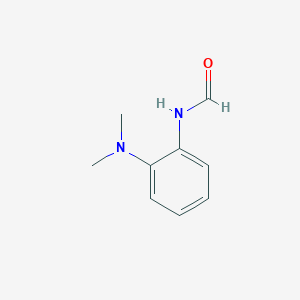

![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
